Cas no 898622-52-1 (2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide)

2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- STL270152
- 898622-52-1
- 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
- 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- F2715-0342
- AKOS016359605
- 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
- 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- 2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
-
- インチ: 1S/C20H23N5O2S/c1-3-14-4-8-16(9-5-14)22-19(26)13-28-20-24-23-18(25(20)21)12-15-6-10-17(27-2)11-7-15/h4-11H,3,12-13,21H2,1-2H3,(H,22,26)
- InChIKey: GTYAMJXWZSGOIU-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NN=C(CC2C=CC(=CC=2)OC)N1N
計算された属性
- 精确分子量: 397.15724617g/mol
- 同位素质量: 397.15724617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 8
- 複雑さ: 481
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 120Ų
2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2715-0342-10μmol |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-100mg |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-5mg |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-3mg |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-5μmol |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-25mg |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-2μmol |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-15mg |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-75mg |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2715-0342-20μmol |
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
898622-52-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamideに関する追加情報
Introduction to Compound with CAS No. 898622-52-1 and Its Applications in Modern Medicinal Chemistry
Compound with the CAS number 898622-52-1 is a fascinating molecule that has garnered significant attention in the field of medicinal chemistry. The product name, 2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide, provides a detailed insight into its structural framework and potential biological activities. This compound belongs to a class of molecules that are being extensively studied for their therapeutic potential, particularly in the context of developing novel treatments for various diseases.
The structural motif of this compound features several key functional groups that are known to contribute to its biological activity. The presence of a 4H-1,2,4-triazole ring is particularly noteworthy, as triazoles have been widely recognized for their antimicrobial and anti-inflammatory properties. Additionally, the 4-amino-5-(4-methoxyphenyl)methyl substituent and the sulfanyl group attached to the triazole ring suggest potential interactions with biological targets, which could modulate various physiological processes.
In recent years, there has been a growing interest in the development of molecules that can interact with multiple targets simultaneously. This concept, known as polypharmacology, has shown great promise in the treatment of complex diseases such as cancer and neurodegenerative disorders. The compound in question may exhibit polypharmacological properties due to its complex structural features, which could make it a valuable candidate for further investigation.
One of the most exciting aspects of this compound is its potential application in the treatment of cancer. Cancer is a heterogeneous disease characterized by uncontrolled cell growth and proliferation. The development of targeted therapies that can selectively inhibit cancer cells while sparing healthy cells remains a major challenge in oncology. The structural features of this compound suggest that it may be able to interact with proteins involved in cancer cell signaling pathways, thereby inhibiting tumor growth.
Recent studies have shown that molecules containing the 1,2,4-triazole scaffold can exhibit potent anti-cancer activity. For instance, some triazole derivatives have been found to inhibit kinases and other enzymes that are crucial for cancer cell survival and proliferation. The presence of the sulfanyl group in this compound may further enhance its binding affinity to these targets, leading to more effective inhibition.
The pharmacokinetic properties of this compound are also an important consideration in its development as a therapeutic agent. Ideally, a drug candidate should have good solubility, stability, and bioavailability to ensure its efficacy upon administration. Preliminary studies suggest that this compound may possess favorable pharmacokinetic properties due to its molecular structure, which could facilitate its absorption and distribution within the body.
In addition to its potential applications in oncology, this compound may also have therapeutic relevance in other areas such as inflammation and infectious diseases. Inflammation is a key pathological process underlying many chronic diseases, including cardiovascular disease and diabetes. Molecules that can modulate inflammatory responses by interacting with cytokines and other inflammatory mediators could provide new treatment strategies for these conditions.
The< strong >4-amino-5-(4-methoxyphenyl)methyl substituent in this compound may play a crucial role in its anti-inflammatory activity. Amino groups are known to participate in hydrogen bonding interactions with biological targets, which can enhance binding affinity. Furthermore, the methoxy group on the phenyl ring may contribute to lipophilicity, which is often important for drug penetration into cellular membranes.
Infectious diseases remain a significant global health burden despite advances in antibiotic therapy. The rise of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents. The structural features of this compound suggest that it may be able to disrupt essential bacterial processes such as cell wall synthesis or DNA replication. This could make it a valuable candidate for further investigation as an antimicrobial agent.
The< strong >sulfanyl group attached to the triazole ring may also contribute to the antimicrobial activity of this compound by interacting with bacterial enzymes or other cellular components. Sulfanyl groups are known to be present in many biologically active molecules and have been shown to exhibit various biological activities including antimicrobial effects.
In conclusion, Compound with CAS No.< strong >898622-52-1, named< strong >2-({4-amino-5-(4-methoxyphenyl)methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide, is a promising molecule with potential applications in various therapeutic areas including oncology, inflammation, and infectious diseases. Its unique structural features make it an attractive candidate for further investigation as a lead compound for drug development. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties to enhance its therapeutic potential.
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